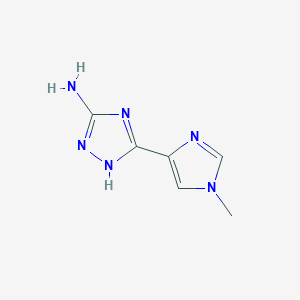
5-Amino-3-(1-methyl-4-imidazolyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(1-methyl-4-imidazolyl)-1H-1,2,4-triazole: is a heterocyclic compound that features both an imidazole and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(1-methyl-4-imidazolyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-4-imidazolecarboxaldehyde with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can yield a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, it may be used as a probe to study enzyme interactions and other biochemical processes.
Industry: In an industrial context, it may be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 5-Amino-3-(1-methyl-4-imidazolyl)-1H-1,2,4-triazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary but often include binding to active sites or allosteric sites on proteins, thereby influencing their function.
Comparaison Avec Des Composés Similaires
- 5-Amino-3-(1-methyl-4-imidazolyl)isoxazole
- 5-Amino-3-(1-methyl-4-imidazolyl)-1H-pyrazole
Comparison: While these compounds share structural similarities, 5-Amino-3-(1-methyl-4-imidazolyl)-1H-1,2,4-triazole is unique due to the presence of both an imidazole and a triazole ring. This dual-ring structure can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H8N6 |
|---|---|
Poids moléculaire |
164.17 g/mol |
Nom IUPAC |
5-(1-methylimidazol-4-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H8N6/c1-12-2-4(8-3-12)5-9-6(7)11-10-5/h2-3H,1H3,(H3,7,9,10,11) |
Clé InChI |
UOLLTBUHGDGAIM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1)C2=NC(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















